3-(2-Bromophenyl)-4-methylthiolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromophenyl)-4-methylthiolan-3-ol is an organic compound that features a bromophenyl group attached to a thiolan ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-4-methylthiolan-3-ol typically involves the bromination of phenyl derivatives followed by the formation of the thiolan ring. One common method is the electrophilic bromination of phenol to introduce the bromine atom at the ortho position. This is followed by the formation of the thiolan ring through a series of cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The cyclization to form the thiolan ring can be achieved using catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-4-methylthiolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Bromophenyl)-4-methylthiolan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-4-methylthiolan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the thiolan ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenol: A simpler brominated phenol derivative.
4-Methylthiophenol: A thiophenol derivative with a methyl group.
3-(2-Chlorophenyl)-4-methylthiolan-3-ol: A similar compound with a chlorine atom instead of bromine.
Uniqueness
3-(2-Bromophenyl)-4-methylthiolan-3-ol is unique due to the presence of both a bromophenyl group and a thiolan ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13BrOS |
---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
3-(2-bromophenyl)-4-methylthiolan-3-ol |
InChI |
InChI=1S/C11H13BrOS/c1-8-6-14-7-11(8,13)9-4-2-3-5-10(9)12/h2-5,8,13H,6-7H2,1H3 |
InChI Key |
OIVXUUCTGCLMCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSCC1(C2=CC=CC=C2Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.